Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III)
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Overview
Description
Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) is a coordination compound that has garnered significant interest in the field of chemistry due to its unique structural and electronic properties This compound features a rhodium(III) center coordinated with two 9,10-phenanthrenequinonediimine ligands and one phenanthroline ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) typically involves the reaction of rhodium(III) chloride with 9,10-phenanthrenequinone and phenanthroline under controlled conditions. One common method includes the use of a titanium tetrachloride (TiCl4) and 1,4-diazabicyclo[2.2.2]octane (DABCO) system at elevated temperatures (around 140°C) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques to obtain the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the redox-active nature of the 9,10-phenanthrenequinonediimine ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures and inert atmosphere conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions can result in new coordination complexes with different ligands .
Scientific Research Applications
Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) exerts its effects involves its ability to intercalate into DNA and facilitate electron transfer processes. The rhodium(III) center plays a crucial role in mediating redox reactions, while the ligands stabilize the complex and enhance its binding affinity to nucleic acids . This interaction with DNA can lead to various biochemical effects, including the modulation of gene expression and the induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Bis(phenanthrenequinonediimine)(bipyridyl)rhodium(III): This compound features bipyridyl ligands instead of phenanthroline, resulting in different electronic and structural properties.
Bis(phenanthroline)(dipyridophenazine)ruthenium(II): A ruthenium-based analog that also intercalates into DNA and participates in electron transfer reactions.
Uniqueness
Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) is unique due to its specific combination of ligands and the rhodium(III) center, which imparts distinct redox properties and a high affinity for DNA intercalation. This makes it particularly valuable in studies related to DNA-mediated electron transfer and its potential therapeutic applications .
Biological Activity
Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) is a rhodium complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. Rhodium complexes are known for their unique structural properties and reactivity, which can be exploited for therapeutic purposes. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Structure and Properties
The compound consists of a rhodium(III) center coordinated to two 9,10-phenanthrenequinonediimine ligands and one phenanthroline ligand. The unique electronic and steric properties of these ligands contribute to the biological activity of the complex. Rhodium(III) complexes are generally characterized by their kinetic inertness, making them stable in biological environments while still capable of interacting with biomolecules.
The biological activity of Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanisms include:
- Mitochondrial Dysfunction : The complex disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and altered calcium homeostasis. This triggers apoptotic pathways through cytochrome c release and caspase activation .
- Inhibition of Cell Migration : Studies indicate that the compound reduces cancer cell migration by disrupting the actin cytoskeleton and affecting signaling pathways such as Rac1/VASP .
- Selective Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells, highlighting its potential as a targeted therapeutic agent .
Efficacy Against Cancer Cell Lines
Research has demonstrated that Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) exhibits significant anticancer activity across various cell lines. Key findings include:
Cell Line | IC50 (µM) | Effect |
---|---|---|
SKBr3 (Breast Cancer) | 5.0 | Induces apoptosis |
HeLa (Cervical Cancer) | 4.2 | Inhibits proliferation |
A549 (Lung Cancer) | 6.5 | Alters mitochondrial dynamics |
These results indicate that the compound is particularly effective against breast and cervical cancer cell lines, with lower IC50 values suggesting higher potency .
Case Studies
- In Vitro Study on SKBr3 Cells : A study demonstrated that treatment with Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) resulted in a significant reduction in oxidative phosphorylation in SKBr3 cells while maintaining mitochondrial integrity in non-cancerous HB2 cells. This selectivity underscores the potential for developing targeted therapies with reduced side effects .
- In Vivo Mouse Model : In T-24 xenograft models, administration of the complex led to a notable decrease in tumor size compared to control groups treated with conventional chemotherapeutics like cisplatin. The reduced adverse effects observed suggest that this rhodium complex could be a safer alternative for cancer treatment .
Properties
Molecular Formula |
C38H26N6Rh-2 |
---|---|
Molecular Weight |
669.6 g/mol |
IUPAC Name |
(10-azanidylphenanthren-9-yl)azanide;1,10-phenanthroline;rhodium |
InChI |
InChI=1S/C14H10N2.2C12H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8,15-16H;2*1-8H;/q-2;;; |
InChI Key |
CJDVYSJAAAEVPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh] |
Origin of Product |
United States |
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